Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide

Descripción general

Descripción

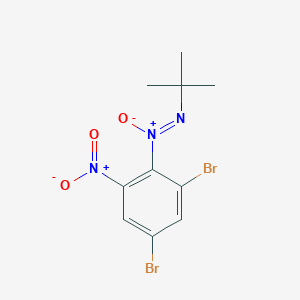

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a complex organic compound with the molecular formula C10H11Br2N3O3 and a molecular weight of 381.02 g/mol This compound features a tert-butyl group, two bromine atoms, a nitro group, and a diazene oxide moiety attached to a phenyl ring

Métodos De Preparación

The synthesis of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and nitro groups. The diazene oxide moiety is then introduced through a series of reactions involving tert-butyl nitrite and other reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

Key Reaction Pathway:

Substitution Reactions

The bromine atoms at the 2- and 4-positions undergo nucleophilic substitution under alkaline conditions:

Mechanistic Notes :

-

Substitution at the 4-position occurs preferentially due to reduced steric hindrance compared to the 2-position .

-

The nitro group at the 6-position stabilizes intermediates via resonance .

Nitration and Oxidation

The nitro group participates in further nitration and oxidation reactions:

-

Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 90°C introduces additional nitro groups, forming polynitro derivatives .

-

Oxidation : Reacts with hydrogen peroxide (30% in glacial acetic acid) to form N-oxide derivatives, though yields are low due to competing decomposition .

Critical Observation :

Attempted oxidation of amino derivatives (e.g., 2,4-diamino-6-nitrophenyl) with Mg monoperoxyphthalate or urea hydroperoxide failed, indicating instability under strong oxidative conditions .

Thermal Decomposition

Thermolysis studies reveal two primary pathways:

| Condition | Product | Mechanism |

|---|---|---|

| 180°C (neat) | tert-butyl radical + brominated nitrobenzene | Homolytic N–N bond cleavage |

| 250°C (benzene) | Bisfuroxan derivatives | Cyclization via nitrile oxide intermediates |

Safety Note :

Decomposition above 200°C releases toxic bromine vapors and may lead to explosive byproducts in confined systems .

Radical Reactions

The diazene oxide moiety participates in hydrogen abstraction:

-

Reacts with TEMPO-H (2,2,6,6-tetramethylpiperidin-1-ol) to form stable nitroxyl radicals, confirmed by UV-Vis spectroscopy (λ<sub>max</sub> = 460 nm) .

-

Balanced reaction:

Steric Influence :

The tert-butyl group directs radical formation by preventing coordination at sterically hindered sites .

Aplicaciones Científicas De Investigación

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide involves its interaction with specific molecular targets and pathways. The compound’s diazene oxide moiety can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide can be compared with other similar compounds, such as:

Tert-butyl(2,4-dibromo-6-nitrophenyl)hydrazine: This compound lacks the diazene oxide moiety but shares similar substituents on the phenyl ring.

Tert-butyl(2,4-dibromo-6-nitrophenyl)amine: This compound features an amine group instead of the diazene oxide moiety.

Tert-butyl(2,4-dibromo-6-nitrophenyl)nitroso: This compound contains a nitroso group in place of the diazene oxide moiety. The unique combination of substituents and the presence of the diazene oxide moiety make this compound distinct from these similar compounds.

Actividad Biológica

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and findings from relevant research studies.

Chemical Structure and Properties

- Chemical Formula : C12H12Br2N4O3

- Molecular Weight : 396.06 g/mol

- CAS Number : 474318-58-6

The compound features a complex structure with two bromine atoms and a nitro group attached to a phenyl ring, which contributes to its unique biological properties.

1. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions, impacting processes such as cell proliferation and apoptosis.

2. Receptor Interaction

The compound interacts with various receptors, potentially modulating signaling pathways associated with growth factors and inflammatory responses. These interactions are critical for its therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Cytotoxicity screenings against several cancer cell lines demonstrated significant growth inhibition. For instance, at a concentration of 10 µM, the compound exhibited varying degrees of cytotoxicity across different cell lines.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Colon Cancer | 0.875 | 0.275 | 0.592 |

| Leukemia | 0.904 | 0.275 | 0.592 |

| Melanoma | 0.926 | 0.275 | 0.592 |

These results indicate its potential as an effective anticancer agent, warranting further investigation into its mechanisms and efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Studies : In vitro assays revealed significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating bacterial infections.

1. Anticancer Properties

A notable study on cancer cell lines showed that this compound displayed a GI50 value of approximately 1 µM in sensitive cell lines, indicating strong anticancer activity. Modifications in the chemical structure were suggested to enhance efficacy against specific cancer types.

2. Antimicrobial Efficacy

Research on the antimicrobial effects demonstrated that the compound effectively inhibited bacterial growth in several pathogenic strains, highlighting its potential as a therapeutic agent in infectious diseases.

Propiedades

IUPAC Name |

tert-butylimino-(2,4-dibromo-6-nitrophenyl)-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N3O3/c1-10(2,3)13-14(16)9-7(12)4-6(11)5-8(9)15(17)18/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPPSIUBDJINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+](C1=C(C=C(C=C1Br)Br)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.